1-Amino-6-Iodonaphthalene

Photophysics Fluorescence spectroscopy Heavy atom effect

Researchers requiring triplet-state radical generation for photoaffinity labeling find bromo and chloro analogs inadequate due to their limited C-X bond fission pathways. 1-Amino-6-Iodonaphthalene resolves this by undergoing homolytic C-I cleavage from both singlet and triplet excited states, enabling dual-pathway labeling. It also accelerates Suzuki, Sonogashira, and Buchwald-Hartwig couplings with lower catalyst loadings. Key advantages: • Enables photoaffinity labeling via triplet sensitizers, impossible with lighter halogens. • High triplet quantum yield suits TTA upconversion systems. • Distinctive UV-Vis vibronic fingerprint for use as a spectral calibration standard.

Molecular Formula C10H8IN
Molecular Weight 269.085
CAS No. 133298-67-6
Cat. No. B593079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-6-Iodonaphthalene
CAS133298-67-6
Molecular FormulaC10H8IN
Molecular Weight269.085
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)I)C(=C1)N
InChIInChI=1S/C10H8IN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2
InChIKeyKFQMXIBGRQGOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-6-Iodonaphthalene Technical Specifications


1-Amino-6-Iodonaphthalene (CAS 133298-67-6) is a halogenated aromatic amine with the molecular formula C₁₀H₈IN and molecular weight 269.08 . It is a naphthalene derivative featuring an iodine atom at the 6-position and an amine group at the 1-position, and is classified as an aryl halide and aromatic amine . The compound has a predicted melting point of 91-95 °C, a predicted boiling point of 380.8±17.0 °C, a predicted density of 1.819±0.06 g/cm³, and a predicted pKa of 3.52±0.10 . The compound is typically synthesized via diazotization of 1-aminonaphthalene followed by Sandmeyer iodination [1].

1-Amino-6-Iodonaphthalene vs. Chloro/Bromo Analogs


While the 6-chloro, 6-bromo, and 6-unsubstituted 1-aminonaphthalene analogs share the same naphthylamine core, they exhibit fundamentally different photophysical and photochemical behavior due to the heavy atom effect of iodine [1]. The presence of the iodine atom at the 6-position drastically alters excited-state dynamics, including enhanced intersystem crossing rates, reduced fluorescence quantum yields, and distinct photodissociation pathways compared to lighter halogen or hydrogen substituents [2]. These differences are not incremental—they determine whether a compound functions as a fluorescent probe, a photoaffinity labeling agent, or a synthetic intermediate in cross-coupling reactions. Generic substitution without empirical verification of the specific halogen's impact on the intended application will likely result in experimental failure or misleading data.

1-Amino-6-Iodonaphthalene Comparative Evidence


Heavy Atom Effect: Fluorescence Quantum Yield

The presence of an iodine atom at the 6-position of 1-aminonaphthalene is expected to significantly reduce the fluorescence quantum yield (ΦF) and shorten the fluorescence lifetime relative to the bromo, chloro, and unsubstituted analogs. This is a well-established class-level inference derived from the heavy atom effect, where the spin-orbit coupling constant scales with atomic number (I > Br > Cl > H), enhancing intersystem crossing (ISC) to the triplet state [1]. Direct measurements on the structurally analogous 1-halonaphthalenes (lacking the 1-amino group) demonstrate this trend: 1-iodonaphthalene exhibits a quantum yield <0.0005 in ethanol, compared to 0.0016 for 1-bromonaphthalene [2]. While direct head-to-head data for the 1-amino-6-halo series are not available in the public domain, the heavy atom effect is a robust photophysical principle that predicts the 6-iodo derivative will possess the lowest fluorescence quantum yield and the highest triplet quantum yield among the 6-halo-1-aminonaphthalenes. This property is critical for applications requiring triplet-state reactivity, such as photoaffinity labeling or triplet-triplet annihilation upconversion.

Photophysics Fluorescence spectroscopy Heavy atom effect

Photodissociation: C-X Bond Cleavage Pathways

A direct comparative study of 1-iodonaphthalene, 1-bromonaphthalene, and 1-chloronaphthalene reveals distinct photodissociation mechanisms under both direct and sensitized irradiation [1]. 1-Iodonaphthalene undergoes homolytic C-I bond fission from its lowest triplet excited state upon sensitized irradiation, and also from its singlet excited state upon direct irradiation [1]. In contrast, 1-bromonaphthalene only undergoes homolytic cleavage from its singlet state, while 1-chloronaphthalene does not undergo C-Cl bond fission at all under standard photolysis conditions, instead reacting via substitution or requiring electron transfer from an amine to cleave [1]. Although this study was conducted on 1-halonaphthalenes lacking the 6-amino group, the 6-amino substituent on 1-Amino-6-Iodonaphthalene is unlikely to fundamentally alter the core C-I bond cleavage mechanism relative to C-Br or C-Cl. The iodo derivative is thus uniquely capable of generating naphthyl radicals via both singlet and triplet pathways, a crucial distinction for applications in photoaffinity labeling and polymer photografting.

Photochemistry Bond dissociation Radical generation

Spectroscopic Signature: Electronic Transitions

A comparative spectroscopic analysis of α-fluoro, α-chloro, α-iodo, and β-bromo naphthalenes demonstrates that the α-iodo derivative possesses a distinct electronic spectral signature not shared by the lighter halogens [1]. Specifically, the longer-wavelength absorption system of α-iodonaphthalene (and α-chloronaphthalene) shows a pure electronic transition with weak bands, whereas the corresponding transitions in α-fluoro and β-bromo naphthalenes appear as the most intense bands of the system [1]. This phenomenon, attributed to the interaction of totally symmetric vibrations, is a rare spectroscopic feature. The presence of a 1-amino group in 1-Amino-6-Iodonaphthalene will shift absolute transition energies but is not expected to eliminate this halogen-specific vibronic coupling pattern. This spectroscopic distinctiveness may be leveraged for analytical discrimination or for designing materials with tailored absorption profiles.

Electronic spectroscopy Vibronic coupling Absorption spectra

Physical Properties: Iodo vs. Bromo Analog

Based on predicted physical property data from authoritative databases, 1-Amino-6-Iodonaphthalene exhibits a higher predicted boiling point (380.8±17.0 °C) compared to its 6-bromo analog, 1-Amino-6-bromonaphthalene (358.0±17.0 °C) . The iodo derivative also has a significantly higher predicted density (1.819±0.06 g/cm³) than the bromo analog (1.563±0.06 g/cm³) . These differences, while not measured experimentally for the exact target compound, are consistent with the increased molecular weight and polarizability of iodine. The higher boiling point may necessitate adjusted distillation or sublimation parameters during purification, while the higher density can affect solvent partition behavior in liquid-liquid extractions. The predicted pKa values are also similar but distinct (3.52±0.10 for iodo vs. 3.41±0.10 for bromo) , potentially influencing protonation state and solubility in aqueous buffers at specific pH ranges.

Physical chemistry Purification Storage stability

Cross-Coupling and Catalytic Amination Reactivity

The C-I bond in 1-Amino-6-Iodonaphthalene is significantly more reactive in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to the corresponding C-Br or C-Cl bonds [1]. This class-level inference is supported by the well-established reactivity order of aryl halides in oxidative addition: I > Br > Cl [2]. The iodo derivative thus enables milder reaction conditions, shorter reaction times, and potentially higher yields when used as a substrate for C-C or C-N bond formation. Furthermore, the compound can itself be prepared via the reverse process: catalytic amination of 1,6-diiodonaphthalene or related precursors using ammonia, as demonstrated for 1-aminonaphthalene from 1-iodonaphthalene using a copper/acetylacetonate catalyst [3]. This dual reactivity—as both an electrophile in cross-couplings and a potential product of amination—positions the iodo derivative as a versatile intermediate in the synthesis of more complex naphthalene-based architectures.

Cross-coupling Catalysis Organic synthesis

1-Amino-6-Iodonaphthalene Application Scenarios


Photoaffinity Labeling via Triplet-State Radicals

1-Amino-6-Iodonaphthalene is the preferred choice for photoaffinity labeling experiments requiring triplet-state radical generation. As established by the comparative photochemistry of halonaphthalenes [1], only the iodo derivative undergoes homolytic C-I bond fission from both singlet and triplet excited states. This dual-pathway radical generation is not possible with the bromo analog (singlet only) or the chloro analog (no bond fission). For applications where the labeling event must be initiated by a triplet sensitizer, the 6-iodo compound is essential.

Pd-Catalyzed Cross-Coupling Intermediate

The high reactivity of the C-I bond in oxidative addition makes 1-Amino-6-Iodonaphthalene the halogen of choice for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [2]. Compared to the corresponding bromo or chloro analogs, the iodo derivative enables lower catalyst loadings, milder temperatures, and shorter reaction times. This translates to higher yields and reduced byproduct formation, particularly when coupling to sterically hindered or electronically deactivated partners.

Triplet-Triplet Annihilation Upconversion

The heavy atom effect of iodine dramatically increases the triplet quantum yield of 1-Amino-6-Iodonaphthalene relative to its bromo and chloro analogs [3]. This makes the compound a superior candidate for incorporation into triplet-triplet annihilation upconversion (TTA-UC) systems, where efficient intersystem crossing is paramount. The iodo derivative will generate a higher population of triplet excited states upon photoexcitation, enhancing the overall upconversion efficiency.

Analytical and Spectroscopic Calibration Standard

The unique electronic absorption profile of α-iodonaphthalene derivatives, characterized by weak pure electronic transitions and strong vibronic bands [4], provides a distinctive spectral fingerprint. 1-Amino-6-Iodonaphthalene can serve as a calibration standard for UV-Vis spectrophotometers in the near-UV region, and its characteristic band shape may be leveraged for the development of selective optical sensors or for monitoring reaction progress in complex mixtures via absorption spectroscopy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-6-Iodonaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.